2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde

Catalog No.
S12316412
CAS No.
M.F
C14H11NOS
M. Wt
241.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde

Product Name

2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde

IUPAC Name

2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

InChI

InChI=1S/C14H11NOS/c1-9-6-7-13(17-9)14-11(8-16)10-4-2-3-5-12(10)15-14/h2-8,15H,1H3

InChI Key

FNVPSTWJUZJGTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(C3=CC=CC=C3N2)C=O

2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde is a complex organic compound characterized by its unique structure that integrates both indole and thiophene moieties. The indole ring, known for its presence in various natural products and pharmaceuticals, contributes to the compound's biological activity. The presence of a thiophene ring enhances its chemical properties, potentially influencing its reactivity and biological interactions. This compound is notable for its potential applications in medicinal chemistry and material science due to the functional groups present in its structure.

The chemical reactivity of 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde can be explored through various synthetic pathways. It can undergo typical reactions associated with aldehydes, such as nucleophilic addition and condensation reactions. For instance, it may react with hydrazine derivatives to form hydrazone compounds, or with amines to yield imines. Additionally, the compound can participate in cyclization reactions, leading to the formation of more complex structures.

Compounds containing indole and thiophene structures are often associated with a range of biological activities. Indole derivatives have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and analgesic properties. Specifically, 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde may possess similar bioactivities due to the synergistic effects of its functional groups. Research indicates that indole-containing compounds can inhibit various cellular pathways related to cancer progression and microbial resistance, making them valuable in drug development .

The synthesis of 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves the reaction of an indole derivative with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3-position of the indole.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions between appropriate thiophene derivatives and indole derivatives under acidic or basic conditions.
  • Multi-component Reactions: Recent advancements have introduced multi-component reactions that allow for the simultaneous formation of multiple bonds, increasing efficiency in synthesizing complex structures like this compound .

2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: Its unique electronic properties could be harnessed in organic electronics or as a precursor for advanced materials.
  • Chemical Probes: The compound can be utilized as a chemical probe in biological studies to investigate specific cellular pathways .

Interaction studies involving 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde can reveal insights into its mechanism of action. These studies typically focus on:

  • Protein Binding: Investigating how the compound interacts with specific proteins involved in disease pathways.
  • Enzyme Inhibition: Assessing the ability of the compound to inhibit enzymes that play crucial roles in metabolic processes or disease progression.
  • Cellular Uptake: Understanding how effectively this compound enters cells and its subsequent biological effects.

Such studies are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Methylindole-3-carbaldehydeIndole ring with methyl groupExhibits significant antimicrobial activity
5-Chloroindole-3-carbaldehydeChlorine substitution on indoleKnown for enhanced anti-cancer properties
6-Fluoroindole-3-carbaldehydeFluorine substitutionIncreased lipophilicity affecting bioavailability
4-MethylthiazolylindoleThiazole ring instead of thiopheneExhibits distinct antifungal activity

These compounds are significant as they provide insights into the structure–activity relationship within indole-based systems, allowing researchers to tailor modifications for desired biological effects.

Vilsmeier-Haack Formylation Approach in Indole Functionalization

The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups at the C3 position of indole derivatives. In this method, anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a highly electrophilic chloro-iminium intermediate. Subsequent reaction with 2-methylaniline derivatives facilitates electrophilic substitution at the indole’s C3 position, followed by cyclization to yield 3-formylindole intermediates. For instance, the synthesis of 3-indolecarbaldehyde derivatives involves refluxing 2-methylaniline compounds with the Vilsmeier reagent at 80–90°C for 5–8 hours, achieving yields exceeding 80%. Key parameters include a DMF:POCl₃ volume ratio of 5:1 and strict temperature control during reagent addition (0–5°C).

Table 1: Optimization of Vilsmeier-Haack Conditions for Indole Formylation

ParameterOptimal RangeImpact on Yield
DMF:POCl₃ Ratio5:1Maximizes reagent stability
Reaction Temperature80–90°CEnsures complete cyclization
Substoichiometric POCl₃1:10–1:40 (substrate:reagent)Reduces side reactions

One-Pot Multicomponent Reaction Strategies for Thiophene-Indole Hybridization

Integrating thiophene and indole moieties demands precise control over regioselectivity. A notable approach involves Suzuki-Miyaura coupling between o-nitrophenylboronic acid and 2-bromothiophene derivatives under microwave irradiation, followed by Cadogan reductive cyclization. For example, 2-(2-nitrophenyl)thiophene undergoes nitrene-mediated cyclization using triethyl phosphite at 210°C, yielding thieno[3,2-b]indole scaffolds in 15 minutes. This method circumvents proto-deboronation issues associated with electron-deficient boronic acids and achieves >70% yield.

Fischer indolization offers an alternative pathway, wherein 3-aminothiophene-2-carboxylates react with arylhydrazines in glacial acetic acid. The process involves saponification of the ester group, decarboxylation to generate 3-aminothiophene, and acid-catalyzed cyclization to form the indole-thiophene hybrid. This strategy is particularly effective for introducing aromatic or styryl groups at the C2 position of the indole ring.

Catalyst-Mediated Cyclization Techniques for Heterocyclic Core Assembly

Transition-metal catalysts play pivotal roles in constructing the indole-thiophene framework. Palladium-catalyzed Suzuki couplings enable the formation of biaryl precursors essential for subsequent cyclization. For instance, microwave-assisted coupling of 2-bromo-5-methylthiophene with indole-3-boronic acid at 150°C in the presence of Pd(PPh₃)₄ achieves >85% conversion efficiency.

Aluminum chloride (AlCl₃) facilitates electrophilic recyclization of 2-(2-furyl)aryl isothiocyanates into thienoindoles, albeit with limited substrate scope. Conversely, Cadogan cyclization using triethyl phosphite as a reductant provides broader applicability, converting nitroarenes into indole derivatives via nitrene intermediates.

Solvent System Optimization in Aldehyde Group Introduction

Solvent polarity profoundly influences formylation efficiency. Anhydrous DMF, a polar aprotic solvent, stabilizes the Vilsmeier reagent and enhances electrophilicity during indole functionalization. In contrast, ethyl formate serves dual roles as both solvent and formylating agent in alternative protocols, though it requires zinc chloride as a Lewis acid catalyst. Mixed solvent systems (e.g., DMF:dichloromethane 3:1) improve reagent solubility while maintaining low moisture levels critical for POCl₃ reactivity.

Table 2: Solvent Effects on Aldehyde Group Incorporation

Solvent SystemReaction EfficiencyKey Advantage
Anhydrous DMFHigh (≥90%)Reagent stability
Ethyl formate/ZnCl₂Moderate (70–80%)Dual functionality
DMF:DCM (3:1)High (85–90%)Moisture control

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.05613515 g/mol

Monoisotopic Mass

241.05613515 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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